![molecular formula C17H12FN5 B2992435 N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-10-5](/img/structure/B2992435.png)
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidin-4-amine . Pyrazolo[3,4-d]pyrimidin-4-amines are a class of compounds known for their activity against several cancer cell lines . They have been studied for their potential as inhibitors of RET gatekeeper mutants .
Molecular Structure Analysis
The molecular structure of “N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenyl group and a fluorophenyl group attached . The structure–activity relationships of similar compounds have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions .Scientific Research Applications
Antimicrobial Activity
This compound has been found to have antimicrobial properties . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and tested for their antimicrobial activity .
Antitumor and Antileukemia Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been found to possess antitumor and antileukemia activity . This suggests potential applications in cancer treatment.
Adenosine Receptor Antagonists
This compound is also a derivative of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, which has been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This suggests potential applications in the treatment of conditions related to these receptors.
Antiviral and Antimicrobial Properties
Hydrazonyl halides, which are related to this compound, have been shown to be biologically active depending on the nature of the groups on the carbon and nitrogen atoms. Their C-aryl and C-aroyl analogues exhibit antiviral and antimicrobial properties .
Miticidal, Insecticidal, and Herbicidal Properties
C-alkylmethanohydrazonyl halides, which are related to this compound, possess miticidal, insecticidal, and herbicidal properties . This suggests potential applications in pest control and agriculture.
Biological Significance of Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine Analogs
This compound is related to pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are types of bicyclic [6 + 6] systems . These
Future Directions
The future directions for the study of “N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further investigation of its potential as an inhibitor of RET gatekeeper mutants , as well as its potential for use in the treatment of various cancers . Further studies could also explore its synthesis, physical and chemical properties, and safety profile .
Mechanism of Action
Target of Action
The primary target of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.
properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMEPKJLAPKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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